molecular formula C9H7F3O2 B7900724 3-(2,4,6-trifluorophenyl)propanoic acid

3-(2,4,6-trifluorophenyl)propanoic acid

Cat. No.: B7900724
M. Wt: 204.15 g/mol
InChI Key: GXHOHDFSURPGPL-UHFFFAOYSA-N
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Description

3-(2,4,6-Trifluorophenyl)propanoic acid is a fluorinated aromatic compound with the molecular formula C9H7F3O2 and a molecular weight of 204.1. This compound is known for its unique chemical properties due to the presence of three fluorine atoms on the aromatic ring, which significantly influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4,6-trifluorophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,4,6-trifluorobenzene.

    Grignard Reaction: The trifluorobenzene undergoes a Grignard reaction with magnesium in anhydrous ether to form the corresponding Grignard reagent.

    Carboxylation: The Grignard reagent is then reacted with carbon dioxide to introduce the carboxylic acid functional group, yielding this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the fluorine atoms influence the reactivity and selectivity of the reaction.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylates or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-(2,4,6-Trifluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,4,6-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation and pain, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

  • 3-(2,3,6-Trifluorophenyl)propanoic acid
  • 2,4,6-Trifluorophenylboronic acid

Comparison:

  • 3-(2,3,6-Trifluorophenyl)propanoic acid: Similar in structure but with different fluorine atom positions, leading to variations in reactivity and applications .
  • 2,4,6-Trifluorophenylboronic acid: Used in similar applications but has a boronic acid group instead of a carboxylic acid, affecting its chemical behavior and reactivity .

3-(2,4,6-Trifluorophenyl)propanoic acid stands out due to its specific fluorine atom arrangement, which imparts unique properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

3-(2,4,6-trifluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-5-3-7(11)6(8(12)4-5)1-2-9(13)14/h3-4H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHOHDFSURPGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CCC(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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